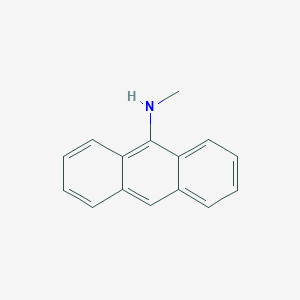
N-methylanthracen-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methylanthracen-9-amine is an organic compound belonging to the class of anthracenes, which are characterized by three linearly fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methylanthracen-9-amine typically involves the N-methylation of anthracen-9-amine. One common method is the reaction of anthracen-9-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
N-methylanthracen-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-9-anthracenone using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield N-methyl-9,10-dihydroanthracen-9-amine.
Substitution: Electrophilic substitution reactions can occur at the anthracene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-methyl-9-anthracenone.
Reduction: N-methyl-9,10-dihydroanthracen-9-amine.
Substitution: Various halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
N-methylanthracen-9-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-methylanthracen-9-amine involves its interaction with specific molecular targets. The compound can intercalate into DNA, affecting the replication and transcription processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
9-Methylanthracene: Similar structure but lacks the amine group.
Anthracen-9-amine: Similar structure but lacks the methyl group.
9,10-Dimethylanthracene: Contains two methyl groups instead of one.
Uniqueness
N-methylanthracen-9-amine is unique due to the presence of both the methyl and amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
423125-85-3 |
|---|---|
Fórmula molecular |
C15H13N |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
N-methylanthracen-9-amine |
InChI |
InChI=1S/C15H13N/c1-16-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10,16H,1H3 |
Clave InChI |
XQMQIMWCQMZJMX-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one](/img/structure/B14253804.png)
![N,N'-Bis[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B14253817.png)
![1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene](/img/structure/B14253827.png)
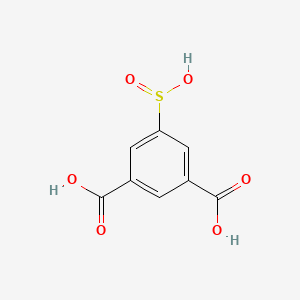
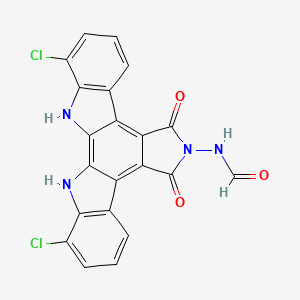
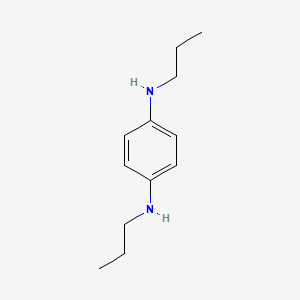
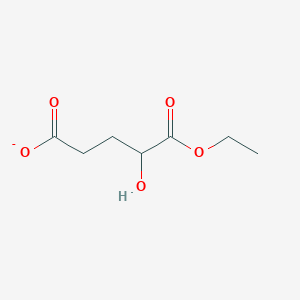
![6-[Hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione](/img/structure/B14253847.png)
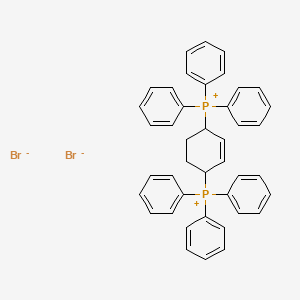
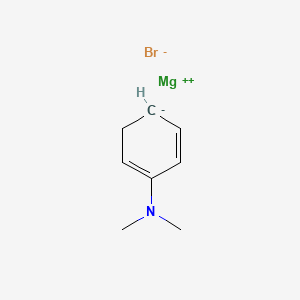
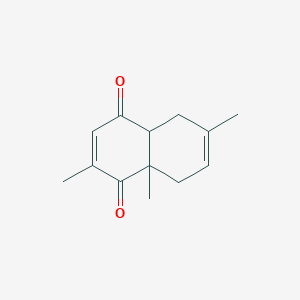
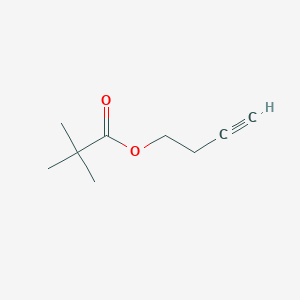
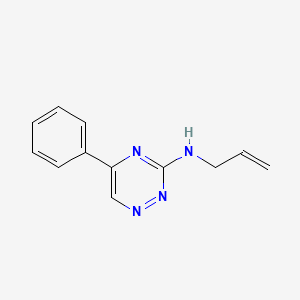
![3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14253888.png)
